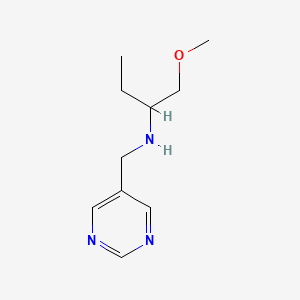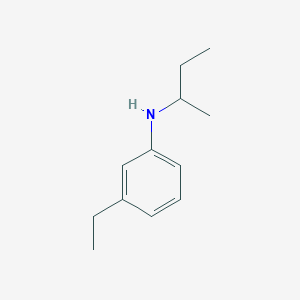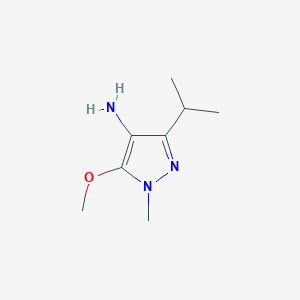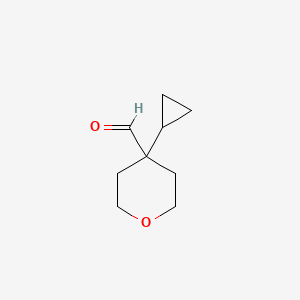
2-(But-3-yn-1-ylamino)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-ylamino)-5-methylbenzoic acid is an organic compound with a unique structure that includes a but-3-yn-1-ylamino group attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylbenzoic acid and but-3-yn-1-ylamine.
Formation of Amide Bond: The carboxylic acid group of 5-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of but-3-yn-1-ylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-ylamino)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Various nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Substituted amines
Scientific Research Applications
2-(But-3-yn-1-ylamino)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-ylamino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(But-3-yn-1-ylamino)isonicotinic acid
- p-(4-(But-3-yn-1-yl)benzoyl)-L-phenylalanine
Uniqueness
2-(But-3-yn-1-ylamino)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. Its combination of an alkyne and amino group allows for versatile reactivity and applications in various fields.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(but-3-ynylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-11-6-5-9(2)8-10(11)12(14)15/h1,5-6,8,13H,4,7H2,2H3,(H,14,15) |
InChI Key |
BDBWTVKKBJWTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13274797.png)

![N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13274804.png)


![N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13274817.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B13274824.png)
![Methyl 4-[(propylamino)methyl]benzoate](/img/structure/B13274844.png)
![6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13274849.png)
amine](/img/structure/B13274850.png)
![Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B13274863.png)


